molecular formula C11H17N3S B13216113 4-Methyl-2-((piperidin-3-ylmethyl)thio)pyrimidine

4-Methyl-2-((piperidin-3-ylmethyl)thio)pyrimidine

Cat. No.: B13216113
M. Wt: 223.34 g/mol
InChI Key: ONIKRRZVOHOCIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-2-((piperidin-3-ylmethyl)thio)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group at the 4-position and a piperidin-3-ylmethylthio group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-((piperidin-3-ylmethyl)thio)pyrimidine typically involves the nucleophilic substitution of a suitable pyrimidine precursor with a piperidin-3-ylmethylthio group. One common method involves the reaction of 4-methyl-2-chloropyrimidine with piperidin-3-ylmethanethiol in the presence of a base such as potassium carbonate in a solvent like chloroform .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-((piperidin-3-ylmethyl)thio)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The methyl group at the 4-position can be substituted with other functional groups through electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for reduction reactions.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the electrophile used.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2-(methylthio)pyrimidine: A simpler analog with a methylthio group instead of the piperidin-3-ylmethylthio group.

    2-Thioxopyrimidine: Contains a thioxo group at the 2-position instead of the piperidin-3-ylmethylthio group.

    Pyrazolo[3,4-d]pyrimidine: A structurally related compound with a fused pyrazole ring.

Uniqueness

4-Methyl-2-((piperidin-3-ylmethyl)thio)pyrimidine is unique due to the presence of the piperidin-3-ylmethylthio group, which imparts distinct pharmacological properties. This structural feature enhances its potential as a neuroprotective and anti-inflammatory agent compared to simpler analogs .

Properties

Molecular Formula

C11H17N3S

Molecular Weight

223.34 g/mol

IUPAC Name

4-methyl-2-(piperidin-3-ylmethylsulfanyl)pyrimidine

InChI

InChI=1S/C11H17N3S/c1-9-4-6-13-11(14-9)15-8-10-3-2-5-12-7-10/h4,6,10,12H,2-3,5,7-8H2,1H3

InChI Key

ONIKRRZVOHOCIE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)SCC2CCCNC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.